7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde
Overview
Description
7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound belonging to the indene family. This compound features a fused bicyclic structure with a hydroxyl group at the 7th position, a methyl group at the 6th position, and an aldehyde group at the 4th position. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-methyl-2,3-dihydro-1H-indene.
Formylation: The aldehyde group at the 4th position is introduced via formylation reactions, commonly using Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized catalytic processes to enhance yield and selectivity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction of the aldehyde group can yield primary alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and natural product analogs.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Research into the medicinal chemistry of this compound has explored its potential as a scaffold for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new polymers and coatings.
Mechanism of Action
The biological activity of 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde and its derivatives is often mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
7-Hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
7-Hydroxy-6-methyl-1H-indene-4-carbaldehyde:
Uniqueness
The presence of both hydroxyl and methyl groups in 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde imparts unique chemical properties, making it a versatile intermediate in synthetic chemistry and a promising candidate for various scientific research applications.
Properties
IUPAC Name |
7-hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(6-12)9-3-2-4-10(9)11(7)13/h5-6,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNYDUVWAPGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629912 | |
Record name | 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575504-30-2 | |
Record name | 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.